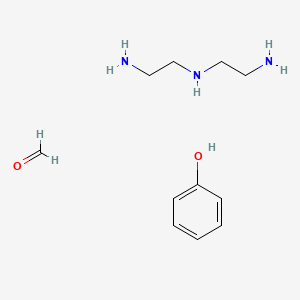

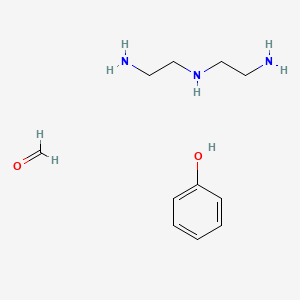

N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

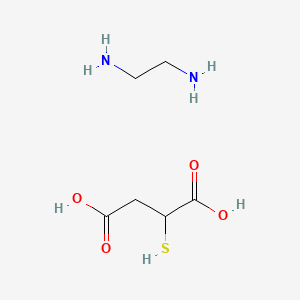

N’-(2-アミノエチル)エタン-1,2-ジアミン; ホルムアルデヒド; フェノールは、N’-(2-アミノエチル)エタン-1,2-ジアミン、ホルムアルデヒド、およびフェノールの3つの異なる化学物質を組み合わせた化合物です。

準備方法

合成経路と反応条件

N’-(2-アミノエチル)エタン-1,2-ジアミンの調製には、水素化触媒とOH型陰イオン交換樹脂の存在下でのイミノ二酢酸ニトリルの水素化が含まれます。 反応は50°C〜150°Cの温度範囲と5 Mpa〜25 Mpaの圧力で行われます 。ホルムアルデヒドは通常、メタノールの触媒酸化によって工業的に製造されます。フェノールは一般的に、クメンをクメンヒドロペルオキシドに酸化し、続いて酸触媒による開裂によってフェノールとアセトンを得るクメン法によって合成されます。

化学反応の分析

反応の種類

酸化: N’-(2-アミノエチル)エタン-1,2-ジアミンは酸化反応を起こし、多くの場合、対応するアミドまたはイミンを生成します。

還元: この化合物は、より単純なアミンを生成するために還元できます。

置換: この化合物は置換反応に参加できます。この反応では、ある官能基が別の官能基に置き換えられます。

一般的な試薬と条件

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。

置換試薬: ハロアルカン、アシルクロリド。

主な生成物

酸化: アミド、イミン。

還元: より単純なアミン。

置換: アルキル化またはアシル化誘導体。

科学研究への応用

N’-(2-アミノエチル)エタン-1,2-ジアミン; ホルムアルデヒド; フェノールは、科学研究において幅広い用途を持っています。

化学: ポリイミンネットワークの合成における架橋剤として使用されます.

生物学: さまざまな生物学的緩衝液や試薬の調製に使用されています。

医学: 薬物送達システムでの潜在的な使用や、製薬製剤における成分として調査されています。

科学的研究の応用

N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol has a wide range of applications in scientific research:

Chemistry: Used as a crosslinking agent in the synthesis of polyimine networks.

Biology: Employed in the preparation of various biological buffers and reagents.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of resins, adhesives, and coatings.

作用機序

N’-(2-アミノエチル)エタン-1,2-ジアミン; ホルムアルデヒド; フェノールの作用機序は、さまざまな分子標的や経路との相互作用を含みます。 この化合物は、アルデヒドとの縮合反応によってイミン結合を形成し、安定な架橋ネットワークを形成することができます 。これらの相互作用は、高分子化学や材料科学における用途にとって重要です。

類似の化合物との比較

類似の化合物

ジエチレントリアミン: 構造は似ていますが、ホルムアルデヒドとフェノールの成分は含まれていません.

トリエチレンテトラミン: エチレンユニットが追加されているため、化学的特性が異なります.

エチレンジアミン: アミノ基が2つしかない、より単純な構造です.

独自性

N’-(2-アミノエチル)エタン-1,2-ジアミン; ホルムアルデヒド; フェノールは、アミン、アルデヒド、およびフェノールの官能基を組み合わせているため、ユニークです。この組み合わせにより、幅広い化学反応と用途が可能になり、さまざまな科学分野や産業分野において汎用性の高い化合物となっています。

類似化合物との比較

Similar Compounds

Diethylenetriamine: Similar structure but lacks the formaldehyde and phenol components.

Triethylenetetramine: Contains additional ethylene units, providing different chemical properties.

Ethylenediamine: Simpler structure with only two amine groups.

Uniqueness

N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol is unique due to its combination of amine, aldehyde, and phenol functionalities. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various scientific and industrial fields.

特性

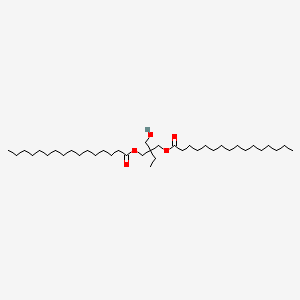

CAS番号 |

90367-45-6 |

|---|---|

分子式 |

C11H21N3O2 |

分子量 |

227.30 g/mol |

IUPAC名 |

N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol |

InChI |

InChI=1S/C6H6O.C4H13N3.CH2O/c7-6-4-2-1-3-5-6;5-1-3-7-4-2-6;1-2/h1-5,7H;7H,1-6H2;1H2 |

InChIキー |

YQYMKPAKHGOCKJ-UHFFFAOYSA-N |

正規SMILES |

C=O.C1=CC=C(C=C1)O.C(CNCCN)N |

関連するCAS |

55552-95-9 68583-68-6 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL]](/img/structure/B12672372.png)

![Methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12672422.png)